molecular formula C10H14ClNO2 B11770578 (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride

Cat. No.: B11770578
M. Wt: 215.67 g/mol
InChI Key: AYTSWPBQDBRVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride is a chemical compound with a molecular formula of C10H14ClNO2. This compound is known for its unique structure, which includes a dioxepin ring fused with a benzene ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin with methanamine in the presence of hydrochloric acid. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
  • 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine hydrochloride
  • 3,4-Dihydro-2H-1,5-benzodioxepine

Uniqueness

(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride is unique due to its specific structure and the presence of the methanamine group. This gives it distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-3-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c11-5-8-6-12-9-3-1-2-4-10(9)13-7-8;/h1-4,8H,5-7,11H2;1H

InChI Key

AYTSWPBQDBRVSH-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C2O1)CN.Cl

Origin of Product

United States

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